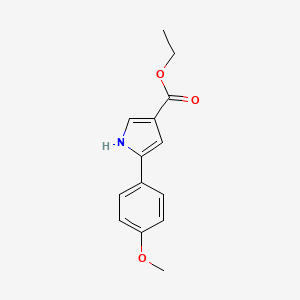
5-(4-Methoxy-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-Methoxy-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95%” is a specific organic compound. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “4-Methoxy-phenyl” part suggests a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (–O–CH3) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would likely show a pyrrole ring attached to a phenyl ring via a methoxy group. The exact structure would depend on the specific locations of these attachments .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrole rings can undergo various reactions such as electrophilic substitution, and esters can be hydrolyzed under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .
Aplicaciones Científicas De Investigación
Inhibition of Linoleate Oxygenase Activity of ALOX15
This compound has been found to be a part of a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .
Role in Cancer Research
The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites rendered this enzyme a target for pharmacological research . Therefore, this compound could potentially be used in cancer research.
Role in Inflammation Models
Given the role of ALOX15 in inflammation models , this compound could potentially be used in research related to inflammation and related diseases.
Spectral Analysis
The compound provides a comprehensive spectral dataset, including 1H and 13C {1H} NMR, IR, HRMS, and X-ray crystallography analyses . This makes it useful in various fields of research where spectral analysis is required.
Multicomponent Reactions
The compound has been synthesized through a three-component reaction of ethyl pyruvate, p-anisidine and phenyl isocyanate . This indicates its potential use in research related to multicomponent reactions.
Role in Drug Discovery
Hydantoins are efficient calcium channel blockers and are mainly used in medicine as anticonvulsant drugs . Given the structural similarity of this compound to hydantoins, it could potentially be used in drug discovery and development.
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds often target proteins involved in inflammation and neurodegeneration, such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) .
Mode of Action
Related compounds have been shown to interact with their targets to inhibit the production of inflammatory mediators like no and tnf-α . This interaction can lead to a decrease in inflammation and neurodegeneration .
Biochemical Pathways
These pathways play crucial roles in inflammation and cell survival, and their inhibition can lead to decreased inflammation and neurodegeneration .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)11-8-13(15-9-11)10-4-6-12(17-2)7-5-10/h4-9,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNVNPHWUCANPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










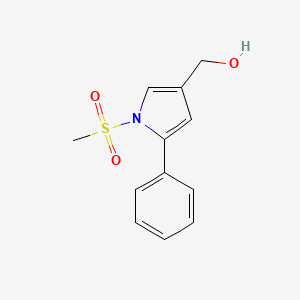
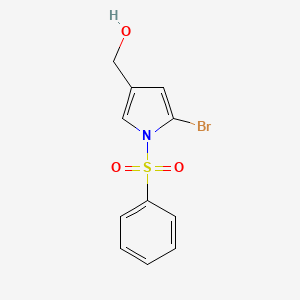
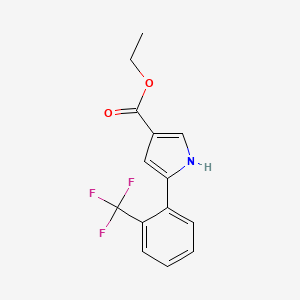
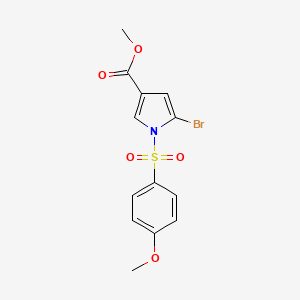
![[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335086.png)